Ginsenoside Ra1

Descripción general

Descripción

El Ginsenosido Ra1 es un compuesto saponínico triterpenoide que se encuentra en las raíces del Panax ginseng, una planta medicinal perteneciente a la familia de las Araliaceae. Los ginsenósidos son los principales componentes activos responsables de las propiedades farmacológicas del ginseng, que incluyen efectos antiinflamatorios, anticancerígenos y neuroprotectores . El ginsenosido Ra1 es uno de los muchos ginsenósidos que contribuyen a los beneficios terapéuticos del ginseng.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del ginsenosido Ra1 implica la extracción y purificación de las raíces del Panax ginseng. El proceso típicamente incluye los siguientes pasos:

Extracción: Las raíces del Panax ginseng se secan y muelen hasta obtener un polvo fino. El polvo se somete luego a extracción con disolventes utilizando etanol o metanol.

Purificación: El extracto crudo se purifica mediante técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para aislar el ginsenosido Ra1.

Métodos de producción industrial: La producción industrial de ginsenosido Ra1 se puede lograr mediante métodos biotecnológicos, incluida la ingeniería metabólica y la biología sintética. Los chasis microbianos como Saccharomyces cerevisiae están diseñados para producir ginsenósidos mediante la introducción de enzimas clave involucradas en las vías biosintéticas .

Análisis De Reacciones Químicas

Thermal Degradation and Structural Modification

Steaming or heat treatment of ginseng induces deglycosylation and side-chain elimination in Ra1, converting it into less-polar derivatives. This reaction is critical in red ginseng production:

-

Products : Loss of malonyl and glycosyl groups (e.g., glucose or rhamnose), yielding metabolites like protopanaxadiol (PPD) or protopanaxatriol (PPT) .

Table 1: Impact of Heat on Ginsenoside Stability

| Condition | Observed Change in Ra1 | Reference |

|---|---|---|

| Steaming (120°C) | Deglycosylation, reduced polarity | |

| Acidic Heat | Hydrolysis of glycosidic bonds |

Acid-Catalyzed Hydrolysis

Ra1’s glycosidic bonds are susceptible to acidic environments, such as gastric conditions:

-

Reaction : Cleavage of β-glucosidic linkages at C-3 and C-20 positions .

-

Mechanism : Protonation of glycosidic oxygen followed by nucleophilic attack by water .

Enzymatic Metabolism by Gut Microbiota

Human gut microbiota metabolizes Ra1 into bioactive compounds:

-

Products : 20(S)-Protopanaxadiol (PPD) and secondary glycosides .

-

Variability : Metabolic efficiency differs between individuals due to microbiota composition .

Oxidative Reactions

Ra1 participates in redox reactions, particularly under oxidative stress:

-

Lipid Peroxidation : Scavenges free radicals, inhibiting lipid peroxidation in vitro .

-

Mechanism : Electron donation from hydroxyl groups on its glycosyl residues .

Biosynthetic Pathway

Ra1 is synthesized via the mevalonate pathway in Panax plants:

Interaction with Protein Tyrosine Kinases (PTK)

Ra1 inhibits PTK activation under hypoxia/reoxygenation conditions:

-

Mechanism : Competitive binding to PTK’s ATP-binding site, blocking phosphorylation .

-

Outcome : Reduced endothelial cell apoptosis and oxidative stress .

Stability in Solvents

Ra1’s solubility and stability vary with solvent polarity:

Key Implications

-

Pharmacological Activity : Deglycosylated metabolites (e.g., PPD) exhibit higher bioavailability and membrane permeability .

-

Processing Methods : Thermal and acidic treatments enhance Ra1’s bioactivity by generating less-polar derivatives .

This synthesis of Ra1’s chemical behavior underscores its complexity and informs strategies for optimizing its therapeutic applications.

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Ginsenoside Ra1 has been shown to possess immunomodulatory properties. Research indicates that it can enhance immune responses by promoting the activity of macrophages and T cells. For instance, studies have demonstrated that this compound can increase the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial for immune activation .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are notable in various experimental models. It has been reported to inhibit the expression of inflammatory mediators and cytokines, thereby reducing inflammation in conditions such as arthritis and colitis . This property is particularly relevant in treating chronic inflammatory diseases.

Antioxidant Effects

This compound exhibits antioxidant properties that help mitigate oxidative stress in cells. This is particularly beneficial in neuroprotective applications, where it can protect neuronal cells from damage induced by reactive oxygen species (ROS) .

Pharmacological Mechanisms

The mechanisms through which this compound exerts its effects are multifaceted:

- MAPK Pathway Activation : this compound activates the MAPK signaling pathway, which plays a critical role in cell proliferation and survival .

- NF-κB Pathway Modulation : By inhibiting NF-κB activation, this compound can reduce the expression of various pro-inflammatory genes .

- Regulation of Immune Cell Activity : It enhances the proliferation and activation of T cells and macrophages, leading to improved immune responses .

Cancer Therapy

Several studies have investigated the potential of this compound in cancer therapy. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of apoptosis-related proteins and enhancement of immune responses against tumors .

Cardiovascular Health

This compound has also been studied for its cardiovascular benefits. Research indicates that it may improve endothelial function and reduce blood pressure in animal models, suggesting potential applications in managing cardiovascular diseases .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Immunomodulation | Enhances macrophage activity | Increased TNF-α and IL-6 production |

| Anti-inflammation | Inhibits inflammatory mediators | Reduced symptoms in arthritis models |

| Antioxidant | Scavenges reactive oxygen species | Neuroprotection in oxidative stress models |

| Cancer Therapy | Induces apoptosis in cancer cells | Tumor growth inhibition observed |

| Cardiovascular Health | Improves endothelial function | Potential reduction in blood pressure |

Mecanismo De Acción

El ginsenosido Ra1 ejerce sus efectos a través de múltiples dianas y vías moleculares. Modula las vías de señalización celular, incluida la inhibición de la activación de la proteína tirosina quinasa, que desempeña un papel en la proliferación celular y la apoptosis . Además, el ginsenosido Ra1 influye en la expresión de genes involucrados en la inflamación y el estrés oxidativo .

Comparación Con Compuestos Similares

El ginsenosido Ra1 se compara con otros ginsenósidos como el ginsenosido Rg1, Rb1 y Re. Si bien todos los ginsenósidos comparten una estructura triterpenoide común, difieren en el número y la posición de las unidades de azúcar unidas al aglicón. Esta variación estructural conduce a diferencias en sus actividades farmacológicas .

Compuestos similares:

- Ginsenosido Rg1

- Ginsenosido Rb1

- Ginsenosido Re

- Ginsenosido Rh1

- Ginsenosido F2

El ginsenosido Ra1 es único debido a su patrón de glicosilación específico, que contribuye a sus distintas actividades biológicas .

Propiedades

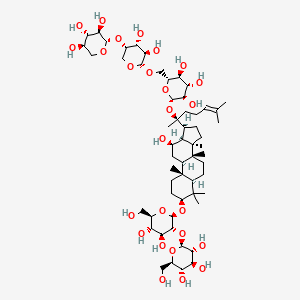

IUPAC Name |

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-52-47(74)42(69)39(66)30(81-52)22-76-49-45(72)40(67)31(23-77-49)80-50-44(71)36(63)27(62)21-75-50)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)82-53-48(43(70)38(65)29(20-60)79-53)83-51-46(73)41(68)37(64)28(19-59)78-51/h10,25-53,59-74H,9,11-23H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMXBSSOCCPAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)OC9C(C(C(CO9)O)O)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Ra1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83459-41-0 | |

| Record name | Ginsenoside Ra1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.